molecular formula C15H13N B1597259 2,4-Dimethylbenzo[h]quinoline CAS No. 605-67-4

2,4-Dimethylbenzo[h]quinoline

Cat. No.: B1597259
CAS No.: 605-67-4
M. Wt: 207.27 g/mol
InChI Key: VPSXZUORXQYBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylbenzo[h]quinoline is an organic compound with the molecular formula C15H13N. It belongs to the class of heterocyclic aromatic compounds known as quinolines. This compound is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring, with two methyl groups attached at the 2 and 4 positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylbenzo[h]quinoline can be achieved through various methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines. This reaction can be catalyzed by transition metals such as platinum or by Brønsted acids. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylbenzo[h]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

2,4-Dimethylbenzo[h]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethylbenzo[h]quinoline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit protein synthesis by binding to ribosomal subunits, thereby preventing the translation of mRNA into proteins. This mechanism is particularly relevant in its antibacterial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Benzo[h]quinoline: Lacks the methyl groups at the 2 and 4 positions, resulting in different chemical properties and reactivity.

    2-Methylbenzo[h]quinoline: Contains a single methyl group at the 2 position, leading to variations in its chemical behavior.

    4-Methylbenzo[h]quinoline: Has a methyl group at the 4 position, which affects its reactivity compared to 2,4-Dimethylbenzo[h]quinoline.

Uniqueness

This compound is unique due to the presence of two methyl groups, which influence its electronic properties and steric hindrance

Properties

IUPAC Name

2,4-dimethylbenzo[h]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-10-9-11(2)16-15-13(10)8-7-12-5-3-4-6-14(12)15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSXZUORXQYBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209239
Record name Benzo(h)quinoline, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605-67-4
Record name Benzo(h)quinoline, 2,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(h)quinoline, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethylbenzo[h]quinoline
Reactant of Route 2
Reactant of Route 2
2,4-Dimethylbenzo[h]quinoline
Reactant of Route 3
2,4-Dimethylbenzo[h]quinoline
Reactant of Route 4
Reactant of Route 4
2,4-Dimethylbenzo[h]quinoline
Reactant of Route 5
2,4-Dimethylbenzo[h]quinoline
Reactant of Route 6
2,4-Dimethylbenzo[h]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.